3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide
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Overview
Description
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with 1-(2-methylbenzoyl)cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[1-(2-methylbenzyl)cyclohexyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2-methylbenzoic acid
- 1-(2-Methylbenzoyl)cyclohexylamine
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the benzamide moiety, contribute to its versatility in various applications .
Properties
CAS No. |
644979-73-7 |
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Molecular Formula |
C23H27NO3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H27NO3/c1-16-10-5-6-11-18(16)21(25)23(14-7-4-8-15-23)24-22(26)19-12-9-13-20(27-3)17(19)2/h5-6,9-13H,4,7-8,14-15H2,1-3H3,(H,24,26) |
InChI Key |
YRMCWHNDJDTGOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origin of Product |
United States |
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